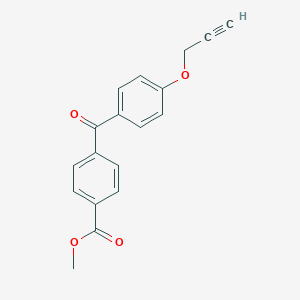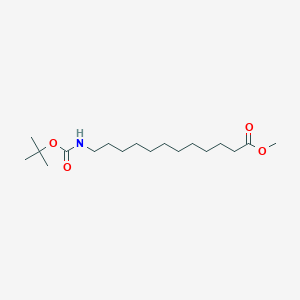
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is an organic compound with the molecular formula C₁₈H₁₄O₄. It is a derivative of benzoic acid and is known for its unique structure, which includes a benzoyl group and a prop-2-yn-1-yloxy group. This compound is used in various chemical and biological research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate typically involves the esterification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid.
Reduction: Methyl 4-(4-(prop-2-yn-1-yloxy)benzyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the synthesis of photoaffinity probes for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate involves its functional groups. The benzoyl group can participate in various chemical reactions, while the prop-2-yn-1-yloxy group allows for click chemistry applications. The compound can form covalent bonds with biological targets when activated by UV light, making it useful in photoaffinity labeling.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of a benzoyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields. Its ability to participate in click chemistry and photoaffinity labeling makes it a valuable tool in scientific research.
Properties
IUPAC Name |
methyl 4-(4-prop-2-ynoxybenzoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-3-12-22-16-10-8-14(9-11-16)17(19)13-4-6-15(7-5-13)18(20)21-2/h1,4-11H,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPJCTFHADPZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-](/img/structure/B1145069.png)

![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)

